1-Bromo-7-fluoroheptane

Overview

Description

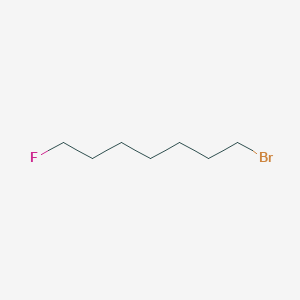

1-Bromo-7-fluoroheptane is an organic compound with the chemical formula C7H14BrF and a molecular weight of 197.09g/mol . It is a colorless liquid with a special smell .

Synthesis Analysis

1-Bromo-7-fluoroheptane can be synthesized by various methods, including halogen exchange reactions, nucleophilic substitution reactions, and radical reactions . One of the most common methods for synthesizing 1-bromo-7-fluoroheptane is the nucleophilic substitution reaction between 1-bromoheptane and potassium fluoride . Another method involves the reaction of 1-heptene with hydrogen fluoride to form 1-fluoroheptane .Molecular Structure Analysis

The molecular structure of 1-Bromo-7-fluoroheptane consists of a seven-carbon chain (heptane) with a bromine atom attached to the first carbon and a fluorine atom attached to the seventh carbon .Chemical Reactions Analysis

1-Bromo-7-fluoroheptane is a highly reactive compound. It can participate in various chemical reactions, including halogen exchange reactions, nucleophilic substitution reactions, and radical reactions . It is also resistant to oxidation and other chemical reactions, which makes it a stable and reliable chemical .Physical And Chemical Properties Analysis

1-Bromo-7-fluoroheptane has a boiling point of about 158-160 °C and a melting point of about -83 °C . The compound is soluble in some organic solvents such as ethanol and acetone . The density of this compound is approximately 1.2240 .Scientific Research Applications

Synthesis of Radiotracers

1-Bromo-7-fluoroheptane has applications in the synthesis of radiotracers. A study by Horti et al. (1996) demonstrated the synthesis of a radiotracer for studying nicotinic acetylcholine receptors, using 1-Bromo-7-fluoroheptane derivatives (Horti et al., 1996).

Photoredox-Catalyzed Reactions

Feng Chen et al. (2021) discussed the use of 1-Bromo-7-fluoroheptane in photoredox-catalyzed reactions, particularly in the synthesis of 1-bromo-1-fluoroalkanes through reactions with dibromofluoromethane (Chen, Xu, & Qing, 2021).

Reaction with Activated Magnesium

The reaction of 1-Bromo-7-fluoroheptane with activated magnesium is notable. Ando, Muranaka, and Ishihara (1981) observed the reaction of 7-bromo-7-fluorobicyclo[4.1.0] heptane with activated magnesium, leading to various derivatives (Ando, Muranaka, & Ishihara, 1981).

Synthesis of Fluoroalkanes

The potential for 1-Bromo-7-fluoroheptane in the synthesis of fluoroalkanes was explored by Windhorst et al. (1996). They investigated the synthesis of fluoro(cyclo)alkylamines as synthons for histamine receptor ligands (Windhorst et al., 1996).

Safety And Hazards

1-Bromo-7-fluoroheptane is an organic compound that is potentially dangerous. Exposure to or inhalation of this compound may cause health hazards such as irritation and injury . Therefore, appropriate safety measures must be taken when using it, such as wearing protective gloves, goggles, and protective clothing .

properties

IUPAC Name |

1-bromo-7-fluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrF/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNARQTYULDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-7-fluoroheptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)

![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)